Cas no 2137634-02-5 (2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-)

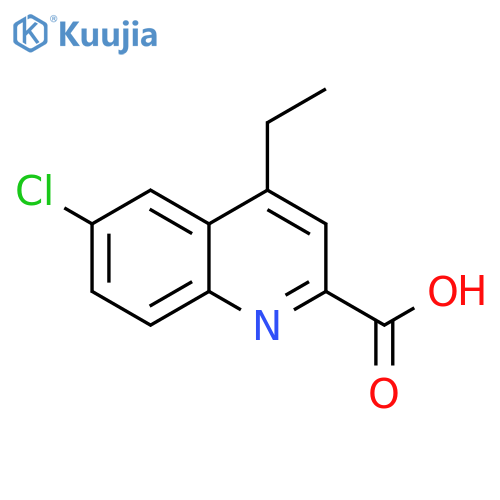

2137634-02-5 structure

商品名:2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-

CAS番号:2137634-02-5

MF:C12H10ClNO2

メガワット:235.666302204132

CID:5287479

2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-

-

- インチ: 1S/C12H10ClNO2/c1-2-7-5-11(12(15)16)14-10-4-3-8(13)6-9(7)10/h3-6H,2H2,1H3,(H,15,16)

- InChIKey: SIRFLBPUUOIDFJ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(Cl)=CC=2)C(CC)=CC=1C(O)=O

2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673277-2.5g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 2.5g |

$1931.0 | 2025-03-13 | |

| Enamine | EN300-673277-5.0g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 5.0g |

$2858.0 | 2025-03-13 | |

| Enamine | EN300-673277-10.0g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 10.0g |

$4236.0 | 2025-03-13 | |

| Enamine | EN300-673277-1.0g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 1.0g |

$986.0 | 2025-03-13 | |

| Enamine | EN300-673277-0.05g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 0.05g |

$827.0 | 2025-03-13 | |

| Enamine | EN300-673277-0.5g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 0.5g |

$946.0 | 2025-03-13 | |

| Enamine | EN300-673277-0.1g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 0.1g |

$867.0 | 2025-03-13 | |

| Enamine | EN300-673277-0.25g |

6-chloro-4-ethylquinoline-2-carboxylic acid |

2137634-02-5 | 95.0% | 0.25g |

$906.0 | 2025-03-13 |

2-Quinolinecarboxylic acid, 6-chloro-4-ethyl- 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2137634-02-5 (2-Quinolinecarboxylic acid, 6-chloro-4-ethyl-) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 857369-11-0(2-Oxoethanethioamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬